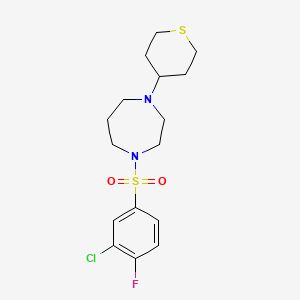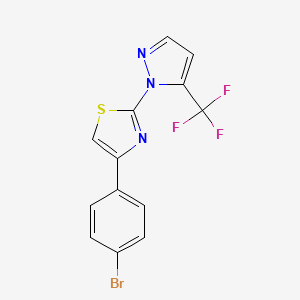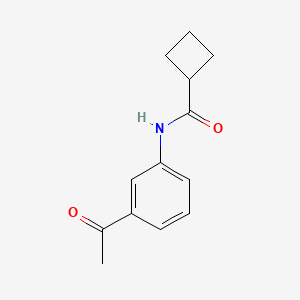
1,1,1-trifluoro-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol is a chemical compound characterized by its trifluoromethyl group and benzodiazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-trifluoro-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol typically involves the following steps:
Benzodiazole Formation: The starting material, 2-methyl-1H-1,3-benzodiazole, is synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone in the presence of a suitable catalyst.
Alcohol Formation:
Industrial Production Methods: In an industrial setting, the compound is produced through optimized synthetic routes that ensure high yield and purity. Continuous flow reactors and advanced catalytic systems are often employed to enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and Dess-Martin periodinane.
Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols are used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Trifluoromethyl ketones and carboxylic acids.
Reduction Products: Trifluoromethylamines.
Substitution Products: Various trifluoromethyl-substituted derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of trifluoromethylated compounds.
Biology: It serves as a probe in biological studies to understand the role of trifluoromethyl groups in biological systems.
Industry: It is used in the production of agrochemicals and materials with improved properties such as resistance to degradation and enhanced performance.
Mécanisme D'action
The mechanism by which 1,1,1-trifluoro-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to biological targets, leading to improved efficacy and selectivity. The benzodiazole moiety plays a crucial role in the compound's ability to modulate biological processes.
Comparaison Avec Des Composés Similaires
1,1,1-Trifluoro-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol
1,1,1-Trifluoro-3-(2-methyl-1H-indazol-1-yl)propan-2-ol
1,1,1-Trifluoro-3-(2-methyl-1H-pyrazol-1-yl)propan-2-ol
Uniqueness: 1,1,1-Trifluoro-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol stands out due to its unique combination of trifluoromethyl and benzodiazole groups, which confer distinct chemical and biological properties compared to its analogs. Its enhanced metabolic stability and bioactivity make it a valuable compound in various applications.
Propriétés
IUPAC Name |
1,1,1-trifluoro-3-(2-methylbenzimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O/c1-7-15-8-4-2-3-5-9(8)16(7)6-10(17)11(12,13)14/h2-5,10,17H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWPZUODOSEPJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one](/img/structure/B2848245.png)
![2-((4-chlorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2848247.png)

![3-(benzenesulfonyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]propanamide](/img/structure/B2848252.png)


![5-(2-(6-ethoxybenzo[d]thiazol-2-yl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2848259.png)
![(1E,4E)-1-(2-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}hydrazin-1-yl)-5-(4-methoxyphenyl)penta-1,4-dien-3-one](/img/structure/B2848260.png)
![Ethyl 6-(3-aminophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate](/img/structure/B2848262.png)
![N-(5-chloro-2-methoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2848263.png)


